molecular formula C18H18N2O2S2 B2569638 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1324691-22-6

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2569638
CAS No.: 1324691-22-6
M. Wt: 358.47
InChI Key: MJUMRMCICIYTJX-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further linked to a tetrahydro-2H-pyran ring, which itself is substituted at the 4-position with a thiophen-2-yl moiety. This structural architecture combines aromatic, heterocyclic, and semi-rigid aliphatic components, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-17(13-3-4-14-15(10-13)24-12-20-14)19-11-18(5-7-22-8-6-18)16-2-1-9-23-16/h1-4,9-10,12H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUMRMCICIYTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S, with a molecular weight of 329.5 g/mol. The compound features a thiophene ring, a tetrahydro-pyran moiety, and a benzo[d]thiazole structure, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the thiophene and benzo[d]thiazole rings allows for significant interactions with enzymes and receptors involved in several biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity: The thiazole derivatives are often evaluated for their antibacterial properties, indicating potential applications in treating infections .

Biological Activity Overview

Research studies have highlighted various biological activities associated with compounds similar to this compound:

Activity Description Reference
Antimicrobial Exhibits broad-spectrum antibacterial activity against various pathogens.
Neuroprotective Potential AChE inhibition suggests utility in neurodegenerative disease treatment.
Antioxidant Demonstrated ability to scavenge reactive oxygen species (ROS).
Anti-inflammatory In vitro studies indicate potential anti-inflammatory effects.

Case Studies and Research Findings

  • Neuroprotective Effects:
    • A study focused on benzothiazole derivatives showed that compounds with similar structures exhibited significant AChE inhibitory activity, with IC50 values as low as 2.7 µM . This suggests that this compound may also possess strong neuroprotective properties.
  • Antimicrobial Activity:
    • Research on thiazole derivatives demonstrated broad-spectrum antimicrobial effects, indicating that this compound could be effective against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Properties:
    • Compounds similar to this one have been shown to possess antioxidant capabilities, which help in mitigating oxidative stress-related damage in cells . This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests it could possess significant pharmacological properties. Benzothiazole derivatives, including this compound, have been widely studied for their biological activities, such as:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. For instance, benzothiazole derivatives have been reported to exhibit antibacterial potency superior to traditional antibiotics like ampicillin and streptomycin .
  • Anti-inflammatory Properties : The presence of the benzothiazole moiety has been linked to anti-inflammatory effects. Research indicates that compounds in this class can stabilize cell membranes and reduce inflammation markers .

Antimicrobial Activity

Research has demonstrated that N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide may act effectively against a range of pathogens:

  • Broad-Spectrum Efficacy : Similar compounds have shown broad-spectrum antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microorganisms . This suggests that the compound could be developed into a new class of antimicrobial agents.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Pathogen
Compound 12.50E. coli
Compound 210S. aureus
N-(benzothiazole derivative)20Pseudomonas aeruginosa

Potential Therapeutic Applications

The unique structure of this compound opens avenues for therapeutic applications:

  • Inhibition of DNA Gyrase B : Studies have indicated that related compounds can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • Antimicrobial Research : A study focusing on benzothiazole derivatives revealed significant antimicrobial activity against resistant strains of bacteria, suggesting that modifications to the structure can enhance efficacy .
  • In Silico Studies : Computational analyses have shown that the compound can interact effectively with biological targets, indicating its potential for further development into drug candidates .
  • Therapeutic Development : Ongoing research aims to optimize the synthesis of this compound and evaluate its pharmacokinetic properties to assess its viability as a therapeutic agent against infections caused by resistant bacteria .

Chemical Reactions Analysis

Analytical Characterization

The compound’s structure is confirmed using standard analytical techniques:

Method Key Observations Citations
NMR Spectroscopy D₂O-exchangeable singlet peaks for NH groups; aromatic protons in benzo[d]thiazole and thiophene regions .
Mass Spectrometry Molecular ion peak at m/z = 341 (approx.) for C₁₈H₁₉N₃O₂S.
FT-IR Absorption bands for NH stretching (3200–3300 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) .

Potential Chemical Reactions

The compound’s structural features enable diverse reactivity:

3.1 Hydrolysis and Amide Reactions

  • Amide Hydrolysis : Under acidic or basic conditions, the carboxamide group may hydrolyze to form carboxylic acids or amines .

  • Nucleophilic Substitution : The benzo[d]thiazole ring’s sulfur atom could participate in displacement reactions with nucleophiles (e.g., hydroxide, amines) .

3.2 Electrophilic Aromatic Substitution

  • Thiophene Reactivity : The thiophene ring may undergo electrophilic substitution (e.g., bromination, nitration) at positions 3 or 4 .

  • Benzo[d]thiazole Reactivity : The aromatic core may react at position 6 (meta to the sulfur atom) under directed electrophilic substitution .

3.3 Ring-Opening Reactions

  • Tetrahydro-2H-pyran Moiety : Acidic or basic conditions may lead to ring-opening of the cyclic ether, forming diols or carbonyl compounds.

Data Comparison

Property Value Source
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 341.43 g/mol
Key Functional Groups Carboxamide, benzo[d]thiazole, tetrahydro-2H-pyran

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold Variations

Compound 26 ():
2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide shares the benzo[d]thiazole-6-carboxamide core but differs in substituents. Instead of the tetrahydro-2H-pyran-thiophene group, it has a pyridine sulfonamide-phenyl chain. This substitution likely enhances solubility due to the polar sulfonamide but reduces conformational flexibility compared to the tetrahydro-2H-pyran ring in the target compound .

Compounds 85–93 (): These derivatives feature a benzo[d]thiazole-thiophene scaffold linked to sulfonamide groups (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-6-sulfonamide).

Compound 43 ():
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide replaces the tetrahydro-2H-pyran with a rigid cyclopropane ring. This substitution may limit conformational adaptability, affecting target engagement compared to the more flexible pyran ring in the target compound .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Compound 26 () Compound 85 ()
Molecular Weight ~400–420 g/mol ~450 g/mol ~450–500 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to sulfonamide) ~4.0 (higher due to aromaticity)
Water Solubility Moderate (tetrahydro-2H-pyran enhances) High (sulfonamide polarity) Low (aromatic dominance)
Metabolic Stability Likely stable (tetrahydro-2H-pyran) Moderate (sulfonamide susceptibility) Low (sulfonamide and thiophene)

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